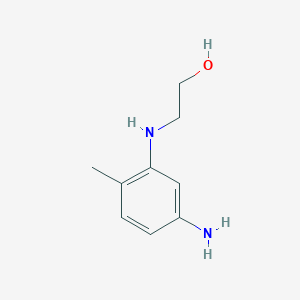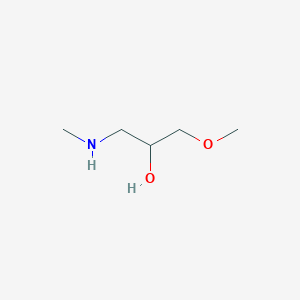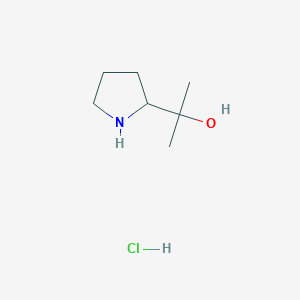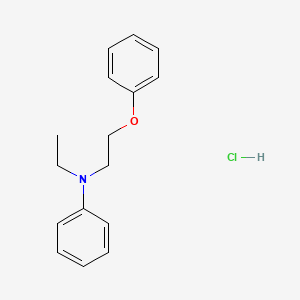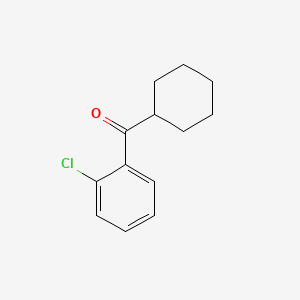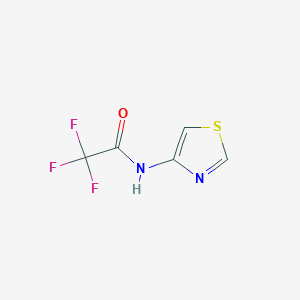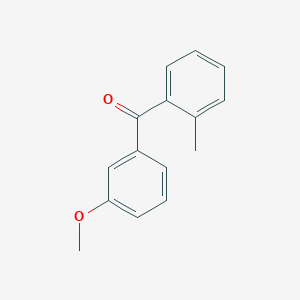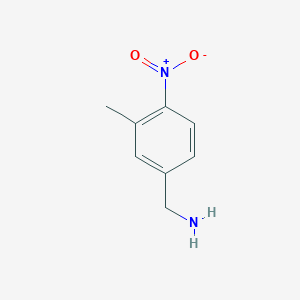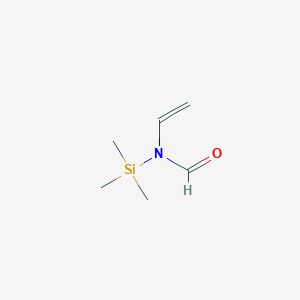
(N-Vinylformamido)trimethylsilane
Descripción general
Descripción
(N-Vinylformamido)trimethylsilane is a chemical compound with the following structural formula: [CH₂=CHCONH-Si(CH₃)₃] . It combines an N-vinylformamide group with a trimethylsilyl group. The compound is notable for its reactivity and potential applications in various fields.
Synthesis Analysis
The synthesis of (N-Vinylformamido)trimethylsilane involves the reaction between trimethylsilyl chloride (Me₃SiCl) and N-vinylformamide . The reaction proceeds as follows:
[Me₃SiCl + CH₂=CHCONH₂ → (N-Vinylformamido)trimethylsilane + HCl]
The resulting product is a colorless liquid with a characteristic odor.
Molecular Structure Analysis
The compound’s molecular structure consists of three main components:
- The N-vinylformamide moiety, which contains a vinyl group (CH₂=CH-) and a formamide group (CONH₂).
- The trimethylsilyl group (Si(CH₃)₃), which provides stability and influences reactivity.
- The silicon atom (Si) connecting the two groups.
Chemical Reactions Analysis
(N-Vinylformamido)trimethylsilane participates in several chemical reactions:
- Hydrolysis : In the presence of water, the trimethylsilyl group can be hydrolyzed to form silanol (Si-OH) and release trimethylsilanol (Me₃SiOH).
- Polymerization : The vinyl group allows for polymerization, leading to the formation of vinylformamide-based polymers.
- Functionalization : The compound can be used as a reagent for introducing vinylformamide functionality into other molecules.
Physical And Chemical Properties Analysis
- Physical State : Colorless liquid.
- Boiling Point : Approximately 100°C.
- Solubility : Soluble in organic solvents (e.g., dichloromethane, toluene).
- Stability : Sensitive to moisture and air; store under inert conditions.
Safety And Hazards
- Flammability : The compound is flammable.
- Toxicity : Avoid inhalation or skin contact. Use appropriate protective equipment.
- Storage : Store away from strong oxidizing agents and moisture.
Direcciones Futuras
Research on (N-Vinylformamido)trimethylsilane continues to explore its applications in:
- Catalysis : As a ligand or catalyst precursor.
- Materials Science : For functional coatings and surface modifications.
- Drug Delivery : Due to its reactivity and potential for controlled release.
Propiedades
IUPAC Name |
N-ethenyl-N-trimethylsilylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOSi/c1-5-7(6-8)9(2,3)4/h5-6H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWODLZQZVPAQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611701 | |
| Record name | N-Ethenyl-N-(trimethylsilyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(N-Vinylformamido)trimethylsilane | |
CAS RN |
211985-47-6 | |
| Record name | N-Ethenyl-N-(trimethylsilyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



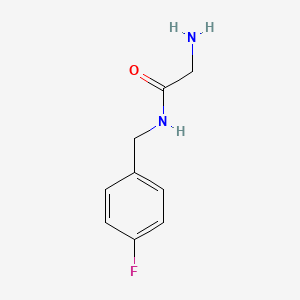

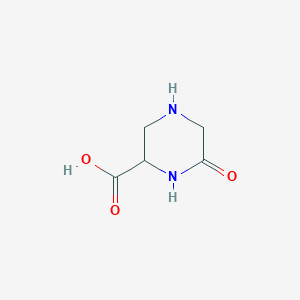
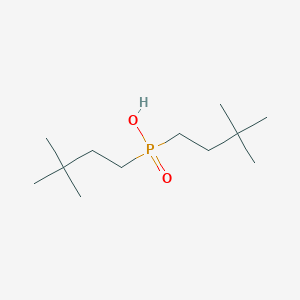
![6-Nitrobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1612732.png)
